Ethyl (pentylsulfanyl)acetate
Description
Ethyl (pentylsulfanyl)acetate is an organosulfur compound with the molecular formula C₉H₁₈O₂S and a molecular weight of 202.30 g/mol. It features a thioether (-S-) linkage between a pentyl group and an ethyl acetate backbone. While direct references to this specific compound are absent in the provided evidence, its structural analogues (e.g., sulfonyl or substituted sulfanyl acetates) offer insights into its properties and behavior .
Properties
CAS No. |
90677-06-8 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
ethyl 2-pentylsulfanylacetate |
InChI |
InChI=1S/C9H18O2S/c1-3-5-6-7-12-8-9(10)11-4-2/h3-8H2,1-2H3 |
InChI Key |
OJELASNXRATNRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (pentylsulfanyl)acetate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of ethyl acetate with pentylthiol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation and extraction techniques to obtain a high-purity ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl (pentylsulfanyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Ammonia or primary amines can be used to convert esters to amides under mild heating conditions.
Major Products Formed
Hydrolysis: Produces pentylthiol and acetic acid.
Reduction: Produces ethyl alcohol and pentylthiol.
Substitution: Produces ethyl (pentylsulfanyl)amide and water.
Scientific Research Applications
Ethyl (pentylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentylsulfanyl group into various molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl (pentylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pentylsulfanyl group may also interact with thiol-containing enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences arise from the sulfur-containing substituents:
| Compound Name | Molecular Formula | Substituent Group | Molecular Weight | Functional Group Type |
|---|---|---|---|---|
| Ethyl (pentylsulfanyl)acetate | C₉H₁₈O₂S | Pentylsulfanyl (S-C₅H₁₁) | 202.30 | Thioether (S-) |
| Ethyl (phenylsulfonyl)acetate | C₁₀H₁₂O₄S | Phenylsulfonyl (SO₂-C₆H₅) | 228.26 | Sulfone (SO₂) |
| Ethyl [(4-methylphenyl)sulfonyl]acetate | C₁₁H₁₄O₄S | 4-Methylphenylsulfonyl | 242.29 | Sulfone (SO₂) |
| Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate | C₁₃H₁₇NO₂S | Phenylsulfanyl (S-C₆H₅) | 263.35 | Thioether (S-) + Amine |
| Ethyl (pentafluorosulfanyl)acetate | C₁₀H₁₀F₅NO₂S | Pentafluorosulfanyl (SF₅) | 343.25 | Fluorinated sulfanyl |
Key Observations :
- Thioether vs. Sulfonyl : The thioether group (-S-) in this compound is less polar than the sulfonyl group (-SO₂-) in analogues like Ethyl (phenylsulfonyl)acetate, leading to differences in solubility and reactivity. Sulfonyl derivatives are more electron-withdrawing, enhancing stability but reducing nucleophilic activity .
- Alkyl vs. Aryl Substituents : Pentylsulfanyl (alkyl) groups increase hydrophobicity compared to phenylsulfonyl (aryl) groups, impacting solubility in organic solvents .
Physicochemical Properties
Notes:
- Thioethers like this compound are prone to oxidation, forming sulfoxides or sulfones under acidic or oxidative conditions. This contrasts with sulfonyl derivatives, which are already fully oxidized .
- Fluorinated analogues (e.g., SF₅-containing) exhibit exceptional thermal stability and resistance to hydrolysis due to strong C-F bonds .
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